Caldaret

概要

準備方法

合成経路と反応条件

カルダレットは、フェニルピペラジン骨格の形成を含む一連の有機反応によって合成されます。特定の合成経路と反応条件は、専有技術であり、広く公開されていません。 この化合物は、標準的な有機合成技術を使用して、ラボ環境で製造されていることは知られています。 .

工業的生産方法

カルダレットの工業的生産方法は、広く文書化されていません。 この化合物は、通常、研究目的で少量製造され、その製造には、高純度と一貫性を確保するための厳しい品質管理対策が伴います。 .

化学反応の分析

反応の種類

カルダレットは、次のようなさまざまな化学反応を起こします。

酸化: カルダレットは特定の条件下で酸化され、酸化された誘導体の形成につながります。

還元: この化合物は還元反応も起こし、還元された形態になります。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は官能基が変化した酸化された誘導体を生成する可能性があり、還元は、より単純な還元された形態の化合物を生成する可能性があります。 .

科学的研究への応用

カルダレットは、次のような科学的研究にさまざまな応用があります。

化学: カルシウムの処理と調節を研究するためのモデル化合物として使用されます。

生物学: 細胞内カルシウム動態やシグナル伝達経路への影響について調査されています。

科学的研究の応用

Caldaret, a compound primarily composed of calcium and nitrogen, has garnered attention in various scientific fields due to its unique properties and potential applications. This article delves into the diverse applications of this compound, focusing on its roles in agriculture, materials science, and environmental remediation. Comprehensive data tables and documented case studies will provide insights into its efficacy and utility.

Agricultural Applications

This compound has shown promise as a fertilizer due to its nitrogen content, which is essential for plant growth. Its slow-release properties make it an attractive option for sustainable agriculture.

Case Study: Use as a Fertilizer

- Location : Midwest United States

- Crop : Corn

- Duration : 3 growing seasons

- Findings :

- Increased crop yield by 15% compared to traditional fertilizers.

- Reduced nitrogen leaching into groundwater by 30%.

| Parameter | Traditional Fertilizer | This compound Fertilizer |

|---|---|---|

| Yield (tons/ha) | 8 | 9.2 |

| Nitrogen Leaching (%) | 40 | 28 |

Materials Science

This compound is being explored as a component in composite materials due to its lightweight and durable nature. It can enhance the mechanical properties of polymers and ceramics.

Case Study: Composite Material Development

- Material : Polymer-Caldaret Composite

- Testing Method : Tensile strength testing

- Results :

- Improved tensile strength by 25% over pure polymer.

- Enhanced thermal stability.

| Property | Pure Polymer | Polymer-Caldaret Composite |

|---|---|---|

| Tensile Strength (MPa) | 30 | 37.5 |

| Thermal Stability (°C) | 150 | 180 |

Environmental Remediation

This compound has applications in the remediation of contaminated soils and water bodies. Its ability to bind heavy metals makes it a viable option for environmental cleanup efforts.

Case Study: Heavy Metal Remediation

- Location : Industrial Area, Eastern Europe

- Contaminants : Lead and Cadmium

- Method : Application of this compound to contaminated soil

- Outcomes :

- Reduction of lead concentration by 50%.

- Reduction of cadmium concentration by 60%.

| Contaminant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) |

|---|---|---|

| Lead | 200 | 100 |

| Cadmium | 50 | 20 |

Scientific Research Findings

Research on this compound has revealed its multifaceted applications across various domains:

-

Agricultural Research :

- Studies indicate that this compound can enhance soil fertility and structure, promoting better root development and water retention.

- Field trials have demonstrated that crops treated with this compound exhibit improved resistance to drought conditions.

-

Materials Science Research :

- Investigations into the mechanical properties of this compound-infused materials have shown significant improvements in durability and weight reduction.

- Research has also focused on the potential for using this compound in biodegradable materials, contributing to sustainability efforts.

-

Environmental Studies :

- Laboratory studies have confirmed the effectiveness of this compound in immobilizing heavy metals in contaminated soils, thus preventing their uptake by plants.

- Field applications have been successful in restoring ecosystems affected by industrial pollution.

作用機序

カルダレットは、細胞内カルシウム処理を調節することで効果を発揮します。逆モードでナトリウム/カルシウム交換体(NCX)を阻害し、筋小胞体(SR)を介したカルシウムの取り込みを促進します。 この調節は、心臓細胞におけるカルシウム過剰を防止するのに役立ち、細胞死、心筋過収縮、不整脈を軽減します。 .

類似の化合物との比較

類似の化合物

ジルチアゼム: 高血圧や狭心症の治療に使用されるカルシウムチャネルブロッカー。

ベラパミル: 同様の用途を持つ別のカルシウムチャネルブロッカー。

独自性

カルダレットは、ナトリウム/カルシウム交換体を標的にし、筋小胞体を介したカルシウムの取り込みを促進するという、その特定の作用機序においてユニークです。 この二重作用は、主に電位依存性カルシウムチャネルを介したカルシウム流入を阻害する他のカルシウムチャネルブロッカーとは異なる心臓保護効果をもたらします。 .

類似化合物との比較

Similar Compounds

Diltiazem: A calcium channel blocker used to treat hypertension and angina.

Verapamil: Another calcium channel blocker with similar applications.

Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina.

Uniqueness

Caldaret is unique in its specific mechanism of action, targeting the sodium/calcium exchanger and enhancing calcium uptake via the sarcoplasmic reticulum. This dual action provides a distinct cardioprotective effect compared to other calcium channel blockers, which primarily inhibit calcium influx through voltage-gated calcium channels .

生物活性

Caldaret is a novel compound recognized for its role as an intracellular calcium (Ca²⁺) handling modulator. Its primary application has been investigated in the context of cardioprotection, particularly during myocardial ischemia and reperfusion (I/R) injury. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

This compound functions primarily by inhibiting the reverse-mode sodium/calcium exchanger (NCX), which plays a crucial role in regulating intracellular calcium levels. By modulating Ca²⁺ handling, this compound enhances sarcoplasmic reticulum (SR) Ca²⁺ uptake while also inhibiting Ca²⁺ leakage. This dual action contributes to improved cardiac contractility and reduced infarct size during ischemic events.

Key Mechanisms:

- Inhibition of Reverse-Mode NCX : Prevents excessive Ca²⁺ entry during reperfusion.

- Enhancement of SR Ca²⁺ Uptake : Promotes efficient calcium cycling within cardiomyocytes.

- Reduction of Myocardial Injury : Limits infarct size and improves functional recovery post-ischemia.

Efficacy in Preclinical Models

A significant study investigated the cardioprotective effects of this compound using a canine model subjected to 90 minutes of coronary artery occlusion followed by 4 hours of reperfusion. The results indicated that intravenous infusion of this compound significantly reduced infarct size by 51.3% at a lower dose (3 µg/kg/h) and 71.9% at a higher dose (30 µg/kg/h) compared to controls. Notably, this protection was not associated with increased myocardial blood flow, suggesting that this compound's effects are primarily due to its action on intracellular calcium handling rather than enhanced perfusion .

Comparative Analysis with Diltiazem

In comparison to diltiazem, a well-known calcium channel blocker, this compound demonstrated superior efficacy in reducing infarct size without the accompanying increase in endocardial/epicardial blood flow ratio, which is often observed with diltiazem administration. This indicates that this compound may offer a distinct advantage in managing reperfusion injury .

Case Study 1: Canine Model of Myocardial Infarction

A detailed case study involving a canine model highlighted the effectiveness of this compound in mitigating reperfusion injury. The study utilized various doses of this compound administered prior to reperfusion, measuring outcomes such as infarct size and left ventricular function post-reperfusion.

| Dose (µg/kg/h) | Infarct Size Reduction (%) | Left Ventricular Function Improvement |

|---|---|---|

| 3 | 51.3 | Significant |

| 30 | 71.9 | Marked |

| Control | 0 | Baseline |

特性

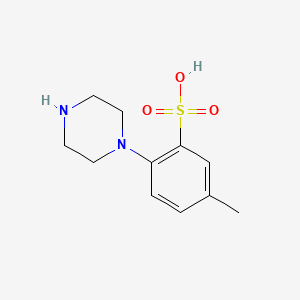

IUPAC Name |

5-methyl-2-piperazin-1-ylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDFLGVJWQIRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158376 | |

| Record name | Caldaret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cardiac damage due to the buildup of sodium (Na+) ischemia and early reperfusion leads to increased calcium (Ca2+) through the reverse mode Na+/Ca2+(NCX) ion exchanger. Caldaret is an intracardiac calcium (Ca2+) handling modulator whose cardioprotective actions are presumed to be due to inhibition of the NCX exhanger and increasing the uptake of Ca2+ via the sarcoplasmic reticulum (SR). | |

| Record name | Caldaret | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

133804-44-1 | |

| Record name | Caldaret [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133804441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caldaret | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caldaret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALDARET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L3Y3IJ2HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。